molecular formula C9H14F2O3 B2918585 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 2024887-18-9

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B2918585
CAS No.: 2024887-18-9
M. Wt: 208.205
InChI Key: KILHZPPDFDVPMA-UHFFFAOYSA-N
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Description

“1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 2024887-18-9. It has a molecular weight of 208.21 . It is a di-substituted cyclohexane carboxylic acid .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound. The InChI Code is 1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The molecular formula is C9H14F2O3 .

Scientific Research Applications

Photochemistry and Synthesis

  • Photochemical Applications : The photochemistry of related compounds like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides has been explored, highlighting potential applications in photochemical synthesis (Brown, 1964).

  • Synthesis of Fluorenones : Ethyl cyclohexene-1-carboxylate, a compound structurally related to 1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid, is used in the synthesis of fluorenones, demonstrating its utility in organic synthesis (Ramana & Potnis, 1993).

Polymerization and Material Science

  • Ring-Opening Polymerization : The design and synthesis of functional cyclic esters, including derivatives of cyclohexanone, reveal applications in creating new aliphatic polyesters, indicating potential uses in materials science and polymer engineering (Trollsås et al., 2000).

Chromatography and Chemical Analysis

  • Chiral Derivatizing in Chromatography : Studies on triflate-type fluorescence chiral derivatizing reagents for carboxylic acid enantiomers suggest applications in high-performance liquid chromatography, relevant for chemical analysis and purification processes (Yasaka, Ono, & Tanaka, 1998).

Environmental Studies

  • Environmental Exposure Assessment : Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) and its metabolites in humans underscores the relevance of similar cyclohexane derivatives in environmental exposure studies (Silva et al., 2013).

Organometallic Chemistry

  • Synthesis of Functionalized Ligands : The use of Mo(CO)3 in synthesizing functionalized tripodal phosphine ligands, involving cyclohexane derivatives, illustrates applications in organometallic chemistry and ligand design (Stößel et al., 1996).

Chemical Reactions and Stereochemistry

  • Chemical Reactions and Stereochemistry : Studies on bromination and epoxydation of cyclohexene-1-carboxylic acid and its esters contribute to understanding stereochemical outcomes in chemical reactions, relevant for designing specific reaction pathways (Bellucci, Marioni, & Marsili, 1972).

Chemical Synthesis

  • Synthesis of Functionalized Compounds : Research on 1-Ethoxy-3-trifluoromethyl-1,3-butadiene suggests applications in synthesizing functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating the role of similar compounds in diverse synthetic routes (Volle & Schlosser, 2002).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILHZPPDFDVPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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